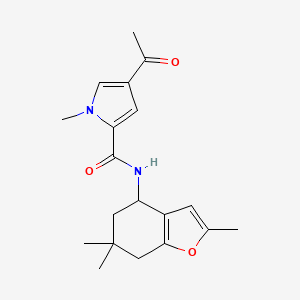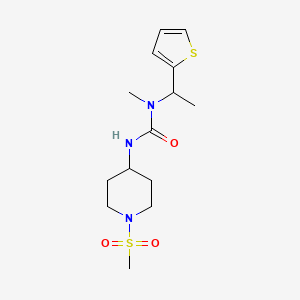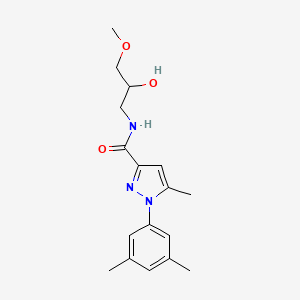![molecular formula C13H14F3N3O4S B7635734 N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MTB-Ts" and is a sulfonamide derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide involves the inhibition of carbonic anhydrase IX and the production of inflammatory cytokines and chemokines. Carbonic anhydrase IX plays a crucial role in the regulation of pH in tumors, and its inhibition can lead to tumor cell death. The inhibition of inflammatory cytokines and chemokines reduces inflammation, which can lead to the development of various diseases.
Biochemical and Physiological Effects:
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which leads to decreased tumor cell proliferation and increased tumor cell death. This compound also inhibits the production of inflammatory cytokines and chemokines, leading to reduced inflammation and potential therapeutic applications for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide in lab experiments is its high purity and yield. This compound has been synthesized using various methods, which have been reported to yield high purity and yield. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and its use should be carefully monitored.
Orientations Futures
There are various future directions for the use of N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for cancer therapy. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various tumors, making it a potential target for cancer therapy. Another potential direction is the development of this compound as a therapeutic agent for inflammatory diseases. Studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, further studies can be conducted to explore the potential toxicity of this compound and its effects on various cell types.
In conclusion, N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its potential anti-inflammatory, antitumor, and antiproliferative properties. The mechanism of action of this compound involves the inhibition of carbonic anhydrase IX and the production of inflammatory cytokines and chemokines. This compound has various biochemical and physiological effects, and its use in lab experiments should be carefully monitored. There are various future directions for the use of this compound in scientific research, including the development of this compound as a therapeutic agent for cancer therapy and inflammatory diseases.
Méthodes De Synthèse
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been synthesized using various methods, including the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-methoxyethyl)pyrazole-4-carboxamide in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-methoxyethyl)pyrazole-4-amine in the presence of a base. Both methods have been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antitumor, and antiproliferative properties. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various tumors, making it a potential target for cancer therapy. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O4S/c1-22-7-6-19-9-10(8-17-19)18-24(20,21)12-4-2-11(3-5-12)23-13(14,15)16/h2-5,8-9,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKNIIFJDBKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7635661.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)

![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)
![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)


![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)